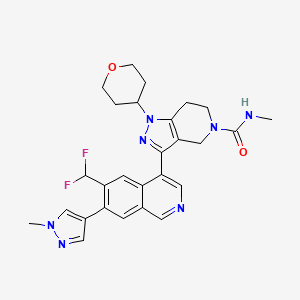
CBP/p300-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP/p300-IN-2 is a small molecule inhibitor that targets the bromodomains of CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the acetylation activity of CBP and p300 .
Méthodes De Préparation
The synthesis of CBP/p300-IN-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .
Analyse Des Réactions Chimiques
CBP/p300-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Applications De Recherche Scientifique
CBP/p300-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling.
Biology: It helps in understanding the molecular mechanisms of transcriptional regulation and the impact of histone acetylation on gene expression.
Medicine: this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by modulating gene expression.
Industry: It is used in the development of new drugs and therapeutic agents targeting CBP and p300
Mécanisme D'action
CBP/p300-IN-2 exerts its effects by binding to the bromodomains of CBP and p300, thereby inhibiting their histone acetyltransferase activity. This inhibition prevents the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are involved in recruiting transcriptional machinery to gene promoters and enhancers .
Comparaison Avec Des Composés Similaires
CBP/p300-IN-2 is unique in its high selectivity and potency for the bromodomains of CBP and p300. Similar compounds include:
I-CBP112: A specific and potent inhibitor targeting the CBP/p300 bromodomains, used in leukemia therapy.
GNE-049: A compound that shows significant aggregation in dopaminergic neurons and inhibits CBP/p300 activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
Propriétés
Formule moléculaire |
C27H29F2N7O2 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
3-[6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinolin-4-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H29F2N7O2/c1-30-27(37)35-6-3-24-23(15-35)25(33-36(24)18-4-7-38-8-5-18)22-13-31-11-16-9-19(17-12-32-34(2)14-17)21(26(28)29)10-20(16)22/h9-14,18,26H,3-8,15H2,1-2H3,(H,30,37) |
Clé InChI |
ZDKBXFITPIXJAT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CN=CC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


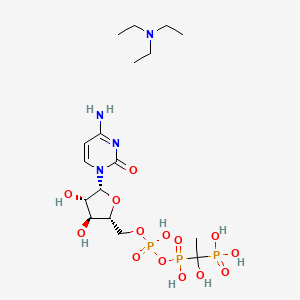


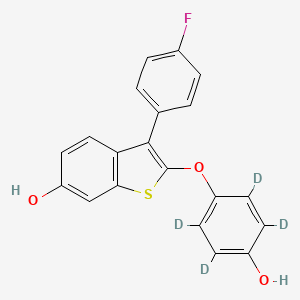
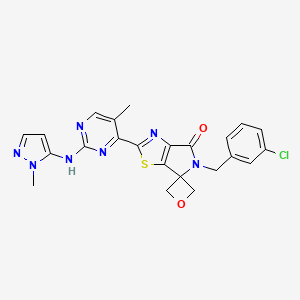
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)


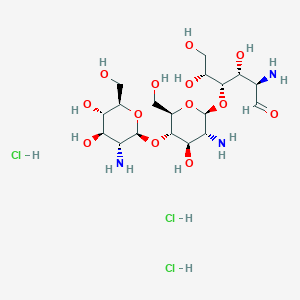

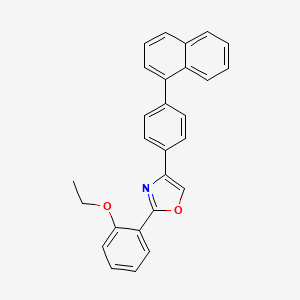
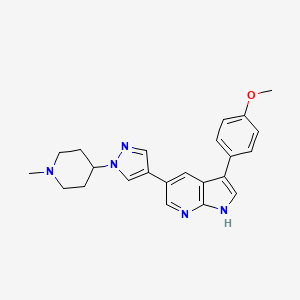
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

